molecular formula C9H10BrNO3 B1322226 Methyl 4-amino-3-bromo-5-methoxybenzoate CAS No. 762292-57-9

Methyl 4-amino-3-bromo-5-methoxybenzoate

Cat. No. B1322226
M. Wt: 260.08 g/mol
InChI Key: WNTCZYCMVFZROL-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-bromo-5-methoxybenzoate is a compound that is structurally related to various benzoate derivatives which have been synthesized and studied for their biological activities and chemical properties. Although the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed for their potential as pharmaceutical intermediates, their molecular structures, and their reactivity in various chemical reactions.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, revealing a 3D framework formed via extensive intermolecular hydrogen bonding . Additionally, the molecular structure of Methyl 2-amino 5-bromobenzoate was investigated using density functional theory (DFT), which provided insights into the molecule's dynamics and electronic properties . These studies are indicative of the types of structural analyses that could be applied to methyl 4-amino-3-bromo-5-methoxybenzoate.

Chemical Reactions Analysis

The reactivity of benzoate derivatives in substitution reactions has been explored in several studies. For instance, bromination, nitration, and other substitution reactions of 4-methoxybenzo[b]thiophen derivatives have been investigated, yielding various substituted products . Nucleophilic substitution reactions of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with different nucleophiles have also been studied, leading to the formation of alkoxy-, propylthio-, and amino-substituted derivatives . These findings suggest potential reactivity patterns for methyl 4-amino-3-bromo-5-methoxybenzoate in similar substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives have been characterized through experimental and computational methods. The vibrational study of Methyl 2-amino 5-bromobenzoate using DFT provided a complete description of molecular dynamics and allowed for the assignment of vibrational modes . The study of methyl 4-hydroxybenzoate included computational calculations and the determination of chemical quantum parameters, which are relevant to the molecule's pharmaceutical activity . These analyses contribute to a deeper understanding of the physical and chemical properties that could be expected for methyl 4-amino-3-bromo-5-methoxybenzoate.

Scientific Research Applications

Synthesis and Chemical Intermediation

  • Synthetic Intermediation : Methyl 4-amino-2-methoxybenzoate, closely related to the chemical , is used in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, an antipsychotic medication. The process involves methylation, bromination, and oxidation steps (Wang Yu, 2008).

Photodynamic Therapy

  • Photodynamic Therapy for Cancer : Derivatives of the compound, such as in the form of zinc phthalocyanine substituted with bromophenol, have been synthesized and characterized for potential use in photodynamic therapy, particularly for cancer treatment. These derivatives have shown significant promise due to their high singlet oxygen quantum yield, crucial for Type II photosensitizers in cancer therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Pharmacological Research

  • Antiviral Research : An analog of Methyl 4-amino-2-methoxybenzoate has been used in the synthesis of new compounds for potential antiviral activity. The synthesized compounds were tested against human cytomegalovirus and herpes simplex virus type 1, demonstrating the relevance of such derivatives in antiviral research (N. Saxena, L. A. Coleman, J. Drach, L. Townsend, 1990).

Biochemical Studies

  • Biochemical Enzyme Studies : The compound, particularly its methoxybenzoate form, has been studied for its interaction with a 4-methoxybenzoate O-demethylating enzyme system in Pseudomonas putida. This research is significant for understanding the metabolic pathways and enzymatic interactions in microbiology (F. Bernhardt, N. Erdin, H. Staudinger, V. Ullrich, 1973).

properties

IUPAC Name

methyl 4-amino-3-bromo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTCZYCMVFZROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624790
Record name Methyl 4-amino-3-bromo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-bromo-5-methoxybenzoate

CAS RN

762292-57-9
Record name Methyl 4-amino-3-bromo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.5 Grams (55 mmole) of methyl 3-methoxy-4-aminobenzoate was dissolved in 80 ml methanol, and 3.0 ml bromine (55 mmole) in 20 ml acetic acid was added dropwise at room temperature. The solution was stirred for three hours at room temperature and the solvents were evaporated under reduced pressure. The residue was treated with sodium bicarbonate solution and the product was filtered and air-dried to yield 16.5 grams of methyl 3-bromo-5-methoxy-4-aminobenzoate.
Quantity
55 mmol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EN Patel - 2021 - search.proquest.com
Nitrogen heterocycles such as quinolines, benzothiazines, benzothiazoles, and indoles are widely found in nature and these compounds have significance in organic and medicinal …
Number of citations: 2 search.proquest.com
Q Yan, E Gin, M Wasinska-Kalwa… - The Journal of …, 2017 - ACS Publications
… A magnetically stirred solution of methyl 4-amino-3-bromo-5-methoxybenzoate (4.24 g, 16.31 mmol), obtained as described immediately above, in 1,2-dichloroethane (163 mL) was …
Number of citations: 39 pubs.acs.org
STF Cheung - 2017 - thesis.library.caltech.edu
… A solution of the previously synthesized methyl 4-amino-3-bromo-5methoxybenzoate (0.179 g, 0.688 mmol) and diethyl ether (1.5 mL) was added dropwise to the flask over 15 minutes. …
Number of citations: 2 thesis.library.caltech.edu
E Gin - 2020 - search.proquest.com
Ready Access to Carbazole and Carboline Functionality Page 1 Ready Access to Carbazole and Carboline Functionality A thesis submitted for the degree of Master of Philosophy of the …
Number of citations: 4 search.proquest.com

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